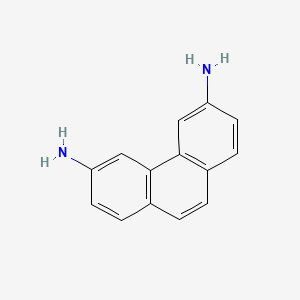
3,6-Phenanthrenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 3 and 6 positions of the phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Phenanthrenediamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitrophenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive cyclization of diphenylamines or the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods: Industrial production of phenanthrene-3,6-diamine typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions: 3,6-Phenanthrenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are common oxidizing agents.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Halogenation and sulfonation reactions can be carried out using bromine and sulfuric acid, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated and sulfonated phenanthrene derivatives.
科学研究应用
3,6-Phenanthrenediamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenanthrene-3,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
相似化合物的比较
3,6-Phenanthrenediamine can be compared with other similar compounds, such as:
- Phenanthrene-1,4-diamine
- Phenanthrene-2,7-diamine
- Phenanthrene-9,10-diamine
Uniqueness: this compound is unique due to the specific positioning of the amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions and reactivity compared to other phenanthrene diamines .
属性
CAS 编号 |
17918-56-8 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.264 |
IUPAC 名称 |
phenanthrene-3,6-diamine |
InChI |
InChI=1S/C14H12N2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H,15-16H2 |
InChI 键 |
LJUVBDJNJVYNNW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
同义词 |
3,6-Phenanthrenediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















